![molecular formula C12H11NO3 B14615526 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- CAS No. 58700-97-3](/img/structure/B14615526.png)
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is a heterocyclic compound that features a pyran ring fused with a dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- typically involves the reaction of a pyran derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyran ring structure allows for interactions with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the dione and phenylamino groups.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is unique due to its combination of a pyran ring with a dione structure and a phenylamino group
Propiedades
Número CAS |
58700-97-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-hydroxy-5-(phenyliminomethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H11NO3/c14-11-6-7-16-12(15)10(11)8-13-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
Clave InChI |
QNEFCYZYXDTMSO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(=C1O)C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


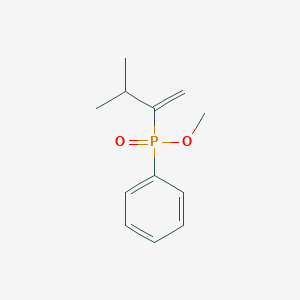
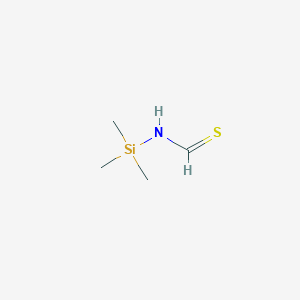
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
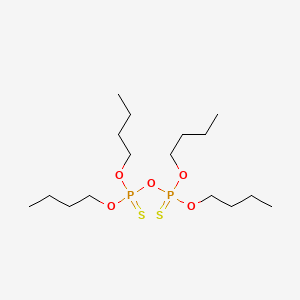
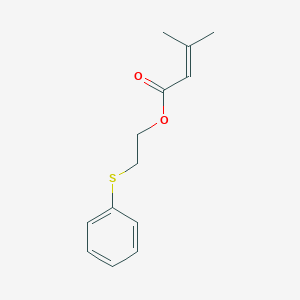
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
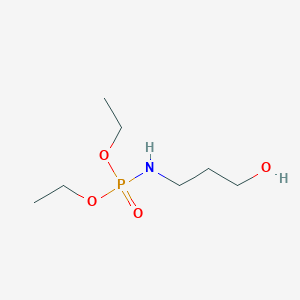

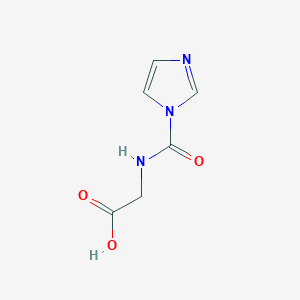
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
